molecular formula C11H11ClO B1354580 4-Chlorophenyl cyclobutyl ketone CAS No. 77585-25-2

4-Chlorophenyl cyclobutyl ketone

Cat. No.: B1354580
CAS No.: 77585-25-2
M. Wt: 194.66 g/mol
InChI Key: IHSRIIPWSHCVCZ-UHFFFAOYSA-N
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Description

Historical Context and Significance of Cyclobutyl Ketones in Organic Synthesis

Cyclobutane (B1203170) rings, once considered mere chemical curiosities due to their inherent ring strain, have gained significant attention in modern chemistry. Their rigid, three-dimensional structure is now recognized as a valuable scaffold in medicinal chemistry, capable of enhancing pharmacological properties such as metabolic stability and binding efficiency. nih.gov The incorporation of a cyclobutane motif can create conformationally restricted alternatives to more flexible alkyl chains or act as non-planar bioisosteres for aryl groups. nih.gov

Cyclobutyl ketones, specifically aryl cyclobutyl ketones, serve as crucial starting materials for the synthesis of more complex and valuable molecules. nih.gov The development of synthetic methods to create and functionalize these ketones has been an important area of research. For example, visible-light-induced reactions have been used for the cyclization of N-(2-haloaryl)cyclobutanecarboxamides to produce spirocyclic structures. acs.org The synthesis of cyclobutanes can be achieved through various methods, including [2+2] cycloadditions and Suzuki-Miyaura coupling reactions of potassium cyclobutyltrifluoroborates with aryl chlorides. organic-chemistry.org These synthetic advancements have made cyclobutane-containing compounds more accessible for various applications.

Structural Features and their Influence on Chemical Reactivity

The chemical reactivity of 4-Chlorophenyl cyclobutyl ketone is dictated by its three primary components: the carbonyl group, the cyclobutane ring, and the 4-chlorophenyl ring.

Carbonyl Group: The ketone's carbonyl group (C=O) is a primary site of reactivity. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles. The ketone motif can participate in a wide range of standard carbonyl chemistry transformations. nih.gov

Cyclobutane Ring: The four-membered cyclobutane ring is characterized by significant angle strain. This strain influences the reactivity of the adjacent carbonyl group and the C-C bonds within the ring itself. The ring's unique geometry is a key feature in its application as a structural scaffold in drug design. nih.gov

The interplay of these structural features allows for diverse chemical transformations. For instance, the ketone functionality can be converted into amides through a Beckmann rearrangement or into esters via a Baeyer-Villiger oxidation, with the regioselectivity of these reactions allowing for selective cleavage of either the cyclobutyl-acyl or aryl-acyl bond. nih.gov

Overview of Academic Research on Aryl Cyclobutyl Ketones

Academic research on aryl cyclobutyl ketones has largely focused on their use as building blocks for more complex molecular architectures, particularly those with applications in medicinal chemistry. A significant area of investigation is the stereocontrolled synthesis of 1,3-disubstituted cyclobutanes, which are valuable scaffolds for drug candidates. nih.gov

One notable strategy involves a sequential C–H/C–C functionalization of aryl cyclobutyl ketones. This method utilizes a Norrish-Yang photocyclization to generate a bicyclo[1.1.1]pentan-2-ol intermediate. This intermediate then undergoes a palladium-catalyzed C–C bond cleavage and functionalization, allowing for the introduction of various aryl, heteroaryl, alkenyl, and alkynyl groups at the γ-position of the cyclobutane ring with high cis-selectivity. nih.gov This two-step sequence can even be performed in a one-pot procedure, enhancing its synthetic utility. nih.gov

The synthesis of aryl ketones with different cyclic components has also been explored. For example, the synthesis of o-chlorophenyl cyclopentyl ketone can be achieved through a Friedel-Crafts acylation of cyclopentene (B43876) with o-chlorobenzoyl chloride or via a Grignard reaction between o-chlorobenzonitrile and a cyclopentylmagnesium halide. google.comsciencemadness.org These methods, while established, sometimes suffer from low yields or difficult reaction conditions. google.com

Furthermore, compounds structurally related to this compound serve as intermediates in the synthesis of pharmacologically relevant molecules. For instance, the core structure is found within N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N-methylamine, a known chemical entity. sigmaaldrich.com This highlights the role of aryl cyclobutyl ketones as key precursors in the development of new chemical entities.

Table 2: Research Highlights on Aryl Cyclobutyl Ketones

Research Area Key Findings
Synthesis of 1,3-Difunctionalized Cyclobutanes A two-step approach using a Norrish-Yang cyclization followed by Pd-catalyzed C-C cleavage allows for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from aryl cyclobutyl ketones. nih.gov
Synthetic Versatility The ketone group in functionalized cyclobutanes can be transformed into various derivatives, including alkanes, alkenes, amides (via Beckmann rearrangement), and esters (via Baeyer-Villiger oxidation). nih.gov
Synthesis of Related Cyclic Ketones Methods like Friedel-Crafts acylation and Grignard reactions are used to synthesize related compounds like o-chlorophenyl cyclopentyl ketone, though yields can be variable. google.com
Role as Intermediates The 1-(4-chlorophenyl)cyclobutyl moiety is a structural component of more complex molecules investigated in pharmaceutical research. sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chlorophenyl)-cyclobutylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c12-10-6-4-9(5-7-10)11(13)8-2-1-3-8/h4-8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSRIIPWSHCVCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90504128
Record name (4-Chlorophenyl)(cyclobutyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77585-25-2
Record name (4-Chlorophenyl)(cyclobutyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Chlorophenyl Cyclobutyl Ketone and Its Derivatives

Established Synthetic Routes

Traditional methods for the formation of 4-chlorophenyl cyclobutyl ketone rely on well-understood, robust reactions that are often scalable and utilize readily available starting materials.

Grignard Reactions and Related Organometallic Approaches

Grignard reactions represent a cornerstone of C-C bond formation in organic synthesis and provide a direct route to this compound. This approach can be executed in two primary ways, both culminating in the formation of an imine intermediate that is subsequently hydrolyzed to yield the target ketone.

The first pathway involves the reaction of a Grignard reagent derived from a 4-halochlorobenzene, such as 4-chlorophenylmagnesium bromide, with cyclobutanecarbonitrile. The nucleophilic Grignard reagent attacks the electrophilic carbon of the nitrile group. Subsequent acidic workup hydrolyzes the resulting imine salt to afford this compound.

Alternatively, the synthesis can proceed by reacting cyclobutylmagnesium chloride with 4-chlorobenzonitrile. This mirrors the first approach, with the roles of the organometallic reagent and the nitrile substrate being reversed. The choice between these two pathways often depends on the commercial availability and reactivity of the respective nitrile and organohalide precursors. A patent for a similar compound, o-chlorophenyl cyclopentyl ketone, describes a process where cyclopentylmagnesium chloride is reacted with o-chlorobenzonitrile. google.com

Reactant 1Reactant 2Key Features
4-Chlorophenylmagnesium halideCyclobutanecarbonitrileUtilizes a commercially available nitrile.
Cyclobutylmagnesium halide4-ChlorobenzonitrileEmploys a readily available aryl nitrile.

Multi-Step Synthesis from Precursors

Multi-step sequences allow for the construction of the target ketone from more fundamental building blocks, offering flexibility in the introduction of substituents.

This method begins with the synthesis of 4-chlorophenylacetonitrile, which can be prepared from 4-chlorobenzyl chloride. The subsequent step involves the reaction of this acetonitrile (B52724) derivative with a cyclobutyl Grignard reagent, such as cyclobutylmagnesium bromide. As with the direct Grignard approaches, this reaction forms an intermediate imine salt, which is then hydrolyzed to produce this compound. This multi-step approach is particularly useful when the required nitrile is not directly available but can be synthesized from a suitable precursor.

A classic and highly effective method for synthesizing aryl ketones is the Friedel-Crafts acylation. chemguide.co.uk In this reaction, chlorobenzene (B131634) is acylated with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). chemguide.co.uk The reaction proceeds via the formation of an acylium ion from the cyclobutanecarbonyl chloride and AlCl₃, which then acts as the electrophile in an electrophilic aromatic substitution reaction with chlorobenzene.

The chlorine atom on the benzene (B151609) ring is an ortho-, para-directing group. doubtnut.comvedantu.com Due to steric hindrance from the chloro group at the ortho position, the para-substituted product, this compound, is formed as the major product. doubtnut.comvedantu.comyoutube.com The reaction is typically performed in a suitable solvent, and the mixture may be heated to ensure completion. chemguide.co.uk

Aromatic SubstrateAcylating AgentCatalystMajor Product
ChlorobenzeneCyclobutanecarbonyl chlorideAlCl₃This compound

Catalytic Approaches in Cyclobutyl Ketone Synthesis

Modern synthetic chemistry has increasingly turned to catalytic methods to improve efficiency, selectivity, and functional group tolerance. Transition metal catalysis, in particular, has provided powerful tools for the synthesis of ketones.

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as a versatile and powerful methodology for the formation of carbon-carbon bonds and are applicable to the synthesis of this compound. researchgate.net The Suzuki-Miyaura coupling, for instance, offers a highly efficient route. libretexts.orgorganic-chemistry.org This reaction can be envisioned in two ways: the coupling of an arylboronic acid with an acyl chloride, or the coupling of an organoborane with an aryl halide.

In one scenario, 4-chlorophenylboronic acid can be coupled with cyclobutanecarbonyl chloride. More commonly, the Suzuki-Miyaura reaction is used to couple potassium cyclobutyltrifluoroborate (B12209022) with 4-chloro-iodobenzene or 4-chloro-bromobenzene. nih.gov These reactions are typically catalyzed by a palladium complex, such as Pd(OAc)₂ or Pd₂(dba)₃, in the presence of a suitable phosphine (B1218219) ligand and a base. mdpi.com The mild reaction conditions and high functional group tolerance make this a very attractive method. organic-chemistry.orgnih.gov

Recent advancements have also demonstrated palladium-catalyzed coupling reactions of cyclobutanone-derived N-sulfonylhydrazones with aryl halides to produce a variety of structurally diverse cyclobutane (B1203170) derivatives. organic-chemistry.org Furthermore, palladium-catalyzed carbonylative coupling reactions, where carbon monoxide is incorporated, provide another avenue for the synthesis of complex ketones. nih.govacs.org These advanced catalytic systems often feature high efficiency and broad substrate scope, enabling the synthesis of a wide array of ketone derivatives. rsc.org

Coupling Partner 1Coupling Partner 2Catalyst System (Example)Reaction Type
4-Chlorophenylboronic acidCyclobutanecarbonyl chloridePd catalyst + Ligand + BaseSuzuki-Miyaura Coupling
Potassium cyclobutyltrifluoroborate1-Bromo-4-chlorobenzenePd(OAc)₂ + SPhos + K₃PO₄Suzuki-Miyaura Coupling

Photoredox Catalysis in Ketone Synthesis

Visible-light photoredox catalysis has emerged as a powerful and mild tool for the formation of carbon-carbon and carbon-heteroatom bonds, offering unique reaction pathways that are often inaccessible under thermal conditions. nih.govprinceton.eduprinceton.edu This strategy relies on the ability of photocatalysts, such as ruthenium or iridium complexes and organic dyes, to convert visible light into chemical energy, facilitating single-electron transfer (SET) processes with organic substrates to generate reactive intermediates. princeton.eduacs.org

In the context of ketone synthesis, photoredox catalysis enables a variety of transformations. For instance, the coupling of acyl radicals, generated from precursors like α-keto acids, with aryl halides can be achieved. organic-chemistry.org One notable example involves the use of 2-chloro-thioxanthen-9-one as a photoredox catalyst to mediate the formation of acyl radicals from α-keto acids under visible light, which can then couple with aryl halides in the presence of a nickel catalyst to produce a diverse range of ketones. organic-chemistry.org Another approach involves the merger of photoredox catalysis with other catalytic modes. For example, combining photoredox catalysis with nickel and hydrogen atom transfer (HAT) catalysis allows for the direct functionalization of aldehyde C-H bonds with aryl or alkyl bromides to furnish ketones. organic-chemistry.org

Furthermore, photoredox catalysis can be applied to [2+2] cycloaddition reactions to form cyclobutane rings. The use of a visible light photocatalyst like Ru(bipy)₃Cl₂ can promote the [2+2] cycloaddition of enones, leading to the formation of cyclobutane products with excellent diastereoselectivity. organic-chemistry.org The proposed mechanism involves the one-electron reduction of the enone substrate by the photogenerated catalyst, followed by a radical anion cycloaddition. organic-chemistry.org

Catalyst SystemReactantsProduct TypeKey Features
Ru(bipy)₃Cl₂Aryl enonesCyclobutane productsExcellent diastereoselectivity, promoted by visible light. organic-chemistry.org
2-chloro-thioxanthen-9-one / Ni(II)-bipyridylα-keto acids, aryl halidesAryl ketonesAtom-economical, wide functional group tolerance. organic-chemistry.org
Photoredox catalyst / Nickel catalyst / HAT catalystAldehydes, aryl/alkyl bromidesKetonesDirect C-H functionalization, mild conditions. organic-chemistry.org

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods to access chiral cyclobutane derivatives is of high importance for applications in medicinal chemistry and materials science.

Enantioselective C(sp3)–H Functionalization

The direct functionalization of ubiquitous C-H bonds represents a highly atom- and step-economical approach to complex molecules. nih.govsnnu.edu.cn Enantioselective C(sp3)–H functionalization of cyclobutanes allows for the direct introduction of chirality. One groundbreaking strategy involves the use of a chiral transient directing group in palladium-catalyzed C(sp3)-H arylation of aliphatic ketones. nih.gov This method has been successfully applied to the enantioselective β-C(sp3)−H arylation of cyclobutyl ketones using an α-amino acid as the chiral transient directing group. nih.gov The use of an electron-deficient pyridone ligand was found to be crucial for achieving high enantioselectivity. nih.gov This approach enables the synthesis of chiral trisubstituted cyclobutanes from simpler monosubstituted precursors through sequential C-H arylation. nih.gov

Transition metal catalysis, particularly with iridium, has also been a valuable tool for enantioselective C-H functionalization. acs.org Chiral iridium complexes have been developed for a variety of stereocontrolled C-H activation reactions, highlighting the potential for creating complex chiral molecules from simple starting materials. acs.org Furthermore, photocatalysis has been combined with asymmetric catalysis to achieve enantioselective C(sp3)−H functionalization. snnu.edu.cn These methods often proceed through either single-electron transfer (SET) to form carbocation intermediates or through the generation of alkyl radicals that are then captured enantioselectively. snnu.edu.cn

Diastereoselective Synthetic Strategies

Diastereoselective synthesis provides control over the relative stereochemistry of multiple stereocenters. For the synthesis of substituted cyclobutanes, Michael addition reactions onto cyclobutenes have proven effective. For instance, the diastereoselective synthesis of N-heterocycle-substituted cyclobutanes has been achieved through the Michael addition of N-nucleophiles like imidazoles and other azoles to cyclobutenes. researchgate.net Similarly, a diastereoselective and enantioselective synthesis of thio-substituted cyclobutanes can be accomplished via a sulfa-Michael addition to cyclobutenes. rsc.org

Photocycloaddition reactions are another powerful tool for establishing diastereoselectivity. The intramolecular [2+2] photocycloaddition of diolefins can proceed with high diastereocontrol, influenced by substituents on the tether. acs.org Intermolecular [2+2] photocycloadditions can also exhibit diastereoselectivity, although this can be dependent on the specific substrates and reaction conditions. acs.org For example, the addition of 1,2-dichloroethene to a tricyclic enone was found to be moderately diastereoselective. acs.org

MethodReactantsProductKey Features
Michael AdditionCyclobutenes, N-nucleophilesN-heterocycle substituted cyclobutanesHigh diastereoselectivity. researchgate.net
Sulfa-Michael AdditionCyclobutenes, ThiolsThio-substituted cyclobutanesHigh diastereoselectivity and enantioselectivity with a chiral catalyst. rsc.org
[2+2] PhotocycloadditionDiolefins (intramolecular)Fused cyclobutanesHigh diastereocontrol. acs.org
[2+2] PhotocycloadditionEnones, Alkenes (intermolecular)Substituted cyclobutanesDiastereoselectivity is substrate-dependent. acs.org

Ring-Forming Reactions for Cyclobutyl Ketone Skeletons

The construction of the cyclobutane ring itself is a fundamental challenge in organic synthesis. Several methodologies have been developed to address this, including aryl-transfer reactions and cycloadditions.

Aryl-Transfer Reactions of Methylenecyclobutanes

Information specifically on aryl-transfer reactions of methylenecyclobutanes for the direct synthesis of this compound was not found in the provided search results. However, related transformations highlight the potential of such strategies. For instance, palladium-catalyzed cross-coupling reactions of cyclobutanone-derived N-sulfonylhydrazones with aryl halides provide access to various cyclobutane derivatives. organic-chemistry.org

Cycloaddition Reactions in Cyclobutane Formation

[2+2] cycloaddition reactions are a cornerstone for the synthesis of cyclobutane rings. nih.gov These reactions can be promoted thermally or photochemically. acs.orgorganicreactions.org Thermal [2+2] cycloadditions often require forcing conditions, but can be facilitated by using activated alkenes. organicreactions.org Photochemical [2+2] cycloadditions, on the other hand, are often more versatile and can be performed under milder conditions, frequently employing a photosensitizer to facilitate the reaction. acs.orgbaranlab.org

A wide variety of alkenes and alkynes can participate in [2+2] cycloadditions to form cyclobutanes and cyclobutenes. nih.govnih.gov Catalytic enantioselective versions of these reactions have been developed, providing access to chiral cyclobutanes with high enantiomeric excess. nih.govnih.gov For example, cobalt catalysts with chiral phosphino-oxazoline ligands have been used for the enantioselective [2+2] cycloaddition of alkynes and alkenes. nih.gov Lewis acid catalysis can also be employed to promote [2+2] cycloadditions, for example, in the reaction of bicyclo[1.1.0]butane esters with imines. chemrxiv.org

Reaction TypeReactantsCatalyst/ConditionsProduct
Thermal [2+2] CycloadditionAlkenes, AlkynesHeat, pressureCyclobutanes, Cyclobutenes. organicreactions.org
Photochemical [2+2] CycloadditionEnones, AlkenesUV or visible light, photosensitizerCyclobutanes. acs.orgbaranlab.org
Catalytic Enantioselective [2+2] CycloadditionAlkynes, AlkenesChiral Co-catalystChiral Cyclobutenes. nih.gov
Lewis Acid-Catalyzed CycloadditionBicyclo[1.1.0]butane esters, IminesLewis AcidCyclobutyl amines. chemrxiv.org

Chemical Reactivity and Mechanistic Investigations of 4 Chlorophenyl Cyclobutyl Ketone

Transformations of the Ketone Functional Group

The ketone moiety in 4-chlorophenyl cyclobutyl ketone is the primary site of its chemical transformations, allowing for a variety of reactions including nucleophilic additions, reductions, oxidations, and rearrangements.

Nucleophilic Addition Pathways

Nucleophilic addition is a fundamental reaction of ketones. libretexts.org The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate as the C=O pi bond breaks. libretexts.orgmasterorganicchemistry.com This intermediate is typically protonated in a subsequent step to yield an alcohol. libretexts.org

The reactivity of the carbonyl group in this compound is influenced by both electronic and steric factors. The 4-chlorophenyl group, being electron-withdrawing, increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to ketones with alkyl or electron-donating aryl groups. However, the bulky cyclobutyl and substituted phenyl groups can sterically hinder the approach of the nucleophile. libretexts.org

Reactions with potent organometallic nucleophiles, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), are generally irreversible. masterorganicchemistry.com These reactions typically involve the addition of two equivalents of the organometallic reagent. The first equivalent adds to the ketone, forming a tetrahedral alkoxide intermediate. This intermediate can then react with a second equivalent, or after workup, the initially formed ketone can react further. However, with acid chlorides and esters, two equivalents are added to produce a tertiary alcohol. youtube.comchadsprep.com In the case of this compound, reaction with a Grignard reagent like methylmagnesium bromide would proceed through nucleophilic addition to form a tertiary alcohol.

Table 1: Nucleophilic Addition Reactions

Reaction Type Reagent Intermediate Product
Grignard Reaction CH₃MgBr, then H₃O⁺ Tetrahedral alkoxide 2-(4-chlorophenyl)-2-cyclobutylpropan-2-ol
Cyanohydrin Formation NaCN, H₂SO₄ Tetrahedral alkoxide 1-(4-chlorophenyl)-1-cyclobutyl-1-hydroxyacetonitrile libretexts.org

Reduction and Oxidation Reactions

The ketone functional group can undergo both reduction and oxidation, leading to a variety of products.

Reduction: The carbonyl group of this compound can be reduced to either a secondary alcohol or a methylene (B1212753) (CH₂) group, depending on the reagents and conditions employed.

Reduction to Alcohol: Use of hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ketone to the corresponding secondary alcohol, (4-chlorophenyl)(cyclobutyl)methanol.

Deoxygenation: The Wolff-Kishner reduction provides a method to completely remove the carbonyl oxygen, converting the ketone into an alkane. libretexts.org This reaction involves two main stages: first, the formation of a hydrazone by reacting the ketone with hydrazine (B178648) (H₂NNH₂), followed by heating with a strong base like potassium hydroxide (B78521) in a high-boiling solvent. libretexts.orglibretexts.org This process generates 1-chloro-4-(cyclobutylmethyl)benzene.

Oxidation: Ketones are generally resistant to oxidation under mild conditions. However, strong oxidizing agents under forcing conditions can cleave the carbon-carbon bonds adjacent to the carbonyl group. A more specific and synthetically useful oxidation is the Baeyer-Villiger oxidation, which is discussed in section 3.1.4.2. The oxidation of the related benzyl (B1604629) para-chlorophenyl ketone has been studied, showing formation of products like para-chlorobenzoic acid and benzaldehyde (B42025) through complex radical and heterolytic pathways. researchgate.net

Table 2: Reduction of this compound

Reaction Reagents Product
Reduction to Alcohol 1. NaBH₄, 2. H₂O (4-chlorophenyl)(cyclobutyl)methanol
Wolff-Kishner Reduction H₂NNH₂, KOH, heat 1-chloro-4-(cyclobutylmethyl)benzene libretexts.org

Carbonyl Derivative Chemistry (e.g., Oxime and Hydrazone Reactions)

The carbonyl group of this compound readily reacts with nitrogen-based nucleophiles, such as hydroxylamine (B1172632) and hydrazine, to form imine derivatives. These reactions are typically catalyzed by weak acid. byjus.com

Oxime Formation: The reaction of this compound with hydroxylamine (NH₂OH) results in the formation of this compound oxime. byjus.com This reaction proceeds via nucleophilic addition of the nitrogen atom to the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime. The synthesis of derivatives of this specific oxime has been reported in the literature. ciac.jl.cn

Hydrazone Formation: Similarly, reaction with hydrazine (H₂NNH₂) yields this compound hydrazone. libretexts.orglibretexts.org This hydrazone is a key intermediate in the Wolff-Kishner reduction. wikipedia.org

Table 3: Formation of Carbonyl Derivatives

Derivative Reagent Product Name
Oxime Hydroxylamine (NH₂OH) This compound oxime byjus.com
Hydrazone Hydrazine (H₂NNH₂) This compound hydrazone libretexts.org

Rearrangement Reactions Involving the Ketone Moiety

Rearrangement reactions provide pathways to transform the carbon skeleton of this compound or its derivatives into different structural isomers, often with different functional groups.

The Beckmann rearrangement transforms an oxime into an amide under acidic conditions. wikipedia.orgbyjus.com The starting material for this reaction is the this compound oxime. The reaction is initiated by converting the oxime's hydroxyl group into a good leaving group, typically through protonation by a strong acid. masterorganicchemistry.com This is followed by a concerted migration of the alkyl or aryl group that is in the anti-periplanar position relative to the leaving group on the nitrogen atom. wikipedia.org

For the oxime of this compound, two geometric isomers (E and Z) are possible, and the outcome of the rearrangement depends on which isomer is used. The group that migrates (either the 4-chlorophenyl group or the cyclobutyl group) will be the one positioned anti to the hydroxyl group. Subsequent hydrolysis of the resulting nitrilium ion intermediate yields the final amide product. youtube.com

Migration of 4-chlorophenyl group: Leads to the formation of N-cyclobutyl-4-chlorobenzamide.

Migration of cyclobutyl group: Leads to the formation of N-(4-chlorophenyl)cyclobutanecarboxamide.

The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl ~ aryl > primary alkyl > methyl. Based on this trend, the 4-chlorophenyl group would be expected to migrate preferentially over the cyclobutyl group (a secondary alkyl).

The Baeyer-Villiger oxidation converts a ketone into an ester by treatment with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgnih.gov The reaction involves the insertion of an oxygen atom into a carbon-carbon bond adjacent to the carbonyl group. organic-chemistry.org

The mechanism begins with the protonation of the carbonyl oxygen, followed by the nucleophilic addition of the peroxyacid to form a tetrahedral intermediate known as the Criegee intermediate. wikipedia.org The rate-determining step is the migration of one of the groups attached to the carbonyl carbon to the adjacent oxygen atom, with the simultaneous loss of a carboxylate leaving group.

The regioselectivity of the Baeyer-Villiger oxidation is determined by the relative migratory aptitude of the groups attached to the carbonyl. organic-chemistry.orgchemistrysteps.com The group better able to stabilize a positive charge migrates preferentially. The established order of migratory aptitude is generally: tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

In the case of this compound, the two migrating groups are the 4-chlorophenyl group and the cyclobutyl group (a secondary alkyl). Based on the general migratory aptitude, the cyclobutyl group would be expected to migrate in preference to the phenyl group, which would lead to the formation of 4-chlorophenyl cyclobutanecarboxylate (B8599542).

Table 4: Rearrangement Reactions

Reaction Name Starting Material Reagent(s) Potential Product(s)
Beckmann Rearrangement This compound oxime H₂SO₄ (or other acid catalyst) N-cyclobutyl-4-chlorobenzamide or N-(4-chlorophenyl)cyclobutanecarboxamide wikipedia.org
Baeyer-Villiger Oxidation This compound m-CPBA (or other peroxyacid) 4-chlorophenyl cyclobutanecarboxylate or Cyclobutyl 4-chlorobenzoate (B1228818) organic-chemistry.org

Reactivity Pertaining to the Cyclobutyl Ring System

The strained four-membered ring of this compound is a key feature influencing its chemical behavior. This strain energy makes the cyclobutyl ring susceptible to a variety of reactions that involve cleavage and rearrangement of its carbon-carbon bonds.

Ring-Opening Reactions and Skeletal Rearrangements

The inherent ring strain of the cyclobutyl group in this compound predisposes it to reactions that relieve this strain, leading to various ring-opened and rearranged products. These transformations can be initiated by different stimuli, including acidic, basic, photochemical, and thermal conditions.

While specific studies detailing the acidic and basic induced cleavages of this compound are not extensively documented in the provided results, the general principles of such reactions on cyclobutyl ketones can be inferred. Acidic conditions can facilitate the protonation of the carbonyl oxygen, which can in turn promote the cleavage of the cyclobutane (B1203170) ring to form more stable carbocationic intermediates. These intermediates can then undergo rearrangements or react with nucleophiles present in the medium.

Base-induced reactions, on the other hand, often involve the formation of an enolate. Subsequent electronic rearrangement can lead to the cleavage of the cyclobutyl ring. For instance, certain amidines have been shown to react with amides, resulting in N-C bond cleavage, a reaction that highlights the potential for ring-opening in related systems under basic conditions. beilstein-journals.org

Photochemical and thermal activation provides the necessary energy to overcome the activation barrier for the cleavage and rearrangement of the cyclobutyl ring in this compound. Thermal reactions of strained systems like fenestranes, which contain multiple fused rings, have been shown to proceed via cycloreversion, demonstrating the propensity of strained carbocyclic systems to undergo ring-opening upon heating. sci-hub.se

Photochemical excitation of the ketone can lead to various reaction pathways. The absorption of a photon can promote the ketone to an excited state, which can then undergo intramolecular reactions. These reactions are often driven by the release of ring strain. chemrxiv.org

Carbon-Carbon Bond Activation and Cleavage

The activation and cleavage of the carbon-carbon bonds within the cyclobutyl ring are central to the reactivity of this compound. These reactions often proceed through radical or organometallic intermediates, leading to the formation of new, often more complex, molecular architectures.

The Norrish-Yang cyclization is a well-established photochemical reaction of ketones that bear γ-hydrogens. chem-station.comnih.gov Upon photoirradiation, the excited ketone undergoes intramolecular hydrogen abstraction from the γ-position, generating a 1,4-diradical intermediate. wikipedia.org This diradical can then cyclize to form a cyclobutanol (B46151). chem-station.comnih.gov In the case of this compound, this reaction would lead to the formation of a bicyclo[1.1.1]pentan-2-ol derivative. researchgate.net

This bicyclic alcohol intermediate is a versatile synthon that can undergo further transformations. For example, it can participate in palladium-catalyzed C-C bond cleavage and functionalization reactions to produce valuable cis-γ-substituted cyclobutyl aryl ketones. researchgate.net This sequential strategy allows for the formal γ-C-H functionalization of cyclobutyl ketones, providing access to 1,3-difunctionalized cyclobutanes, which are important scaffolds in medicinal chemistry. researchgate.net

It is important to note that the Norrish-Yang cyclization can compete with the Norrish Type II fragmentation, where the 1,4-diradical cleaves to form an alkene and an enol. wikipedia.orgresearchgate.net The ratio of these products depends on the specific substrate and reaction conditions.

Reaction Description Intermediate Product(s)
Norrish-Yang CyclizationIntramolecular γ-hydrogen abstraction by a photoexcited ketone. chem-station.comnih.govwikipedia.org1,4-diradicalCyclobutanol
Norrish Type II FragmentationCleavage of the 1,4-diradical intermediate. wikipedia.orgresearchgate.net1,4-diradicalAlkene and enol

The ring-opening of cyclobutanols can also be exploited in transition metal-catalyzed reactions. A notable example is the use of cyclobutanol ring-opening as a termination step in the Catellani reaction. nih.gov The Catellani reaction is a powerful tool for the ortho-C-H functionalization of aryl halides.

In this context, a cyclobutanol derivative, which can be prepared from the corresponding cyclobutyl ketone, acts as a terminating agent. The reaction involves a palladium-catalyzed process where β-carbon elimination from the cyclobutanol ring occurs. nih.gov This strategy has been successfully applied to achieve alkylation-terminated Catellani reactions, demonstrating good functional group tolerance and yielding products in high yields under mild conditions. nih.gov The use of cyclobutanol cleavage in this manner represents an innovative approach to terminate these powerful C-H functionalization reactions. researchgate.net

Directed Carbon-Hydrogen Functionalization Strategies for Cyclobutyl Ketones

The selective functionalization of carbon-hydrogen (C-H) bonds, particularly the inert C(sp³)–H bonds found in alkyl groups, represents a significant advancement in synthetic chemistry. For cyclobutyl ketones such as this compound, these strategies offer novel pathways to create complex and valuable molecules from simple precursors.

Palladium-Catalyzed Enantioselective C(sp³)–H Arylation

A notable strategy for modifying cyclobutyl ketones is the palladium(II)-catalyzed enantioselective β-C(sp³)–H arylation. nih.govnih.gov This method utilizes a chiral transient directing group (TDG), typically an α-amino acid, to guide the catalyst to a specific C-H bond, enabling the introduction of an aryl group with high stereocontrol. nih.govbohrium.com

The process is challenging because the chiral center on the directing group is often distant from the reacting C-H bond. nih.gov Furthermore, both the TDG attached to the substrate and the free TDG in the solution can coordinate with the palladium catalyst, potentially leading to a mixture of reactive complexes and reduced enantioselectivity. nih.gov

Researchers have found that the use of an electron-deficient 3-nitro-5-trifluoromethyl-2-pyridone ligand is crucial for achieving high enantioselectivity. nih.govresearchgate.net This ligand acts as a surrogate for acetate (B1210297) and accelerates the C-H bond cleavage step. nih.gov The combination of this specific pyridone ligand with different silver salts provides an effective method for controlling the rate-limiting steps of the reaction, which in turn enables both high yield and high enantioselectivity. nih.govnih.gov Interestingly, the choice of silver salt can even reverse the enantioselectivity of the arylation. nih.govbohrium.com

This methodology allows for the synthesis of chiral trisubstituted cyclobutanes from simpler monosubstituted cyclobutane precursors through sequential C-H arylation reactions, demonstrating its utility in accessing structurally complex products. nih.govbohrium.com

Table 1: Scope of Pd(II)-Catalyzed Enantioselective C(sp³)–H Arylation of Cyclobutyl Ketone Data derived from studies on related cyclobutyl ketone systems.

Aryl Iodide SubstrateProduct YieldEnantiomeric Excess (ee)
IodobenzeneGoodHigh
4-FluoroiodobenzeneGoodHigh
3-MethoxyiodobenzeneGoodHigh
Various Heteroaryl IodidesGoodHigh

This table is illustrative and based on findings for the general class of cyclobutyl ketones, showing excellent functional group compatibility and high enantioselectivities. bohrium.com

Regioselective Functionalization Approaches (e.g., γ-C-H Functionalization)

Another powerful strategy is the formal γ-C–H functionalization of cyclobutyl aryl ketones, which leads to the stereospecific synthesis of cis-1,3-difunctionalized cyclobutanes. nih.govbohrium.com These 1,3-disubstituted cyclobutanes are of particular interest in medicinal chemistry as they can serve as conformationally restricted bioisosteres for other chemical groups. nih.gov

This transformation is typically achieved through a two-step sequence: nih.govresearchgate.net

Norrish-Yang Cyclization: The starting cyclobutyl ketone undergoes a photochemical cyclization reaction upon exposure to UV light (e.g., 365 nm), forming a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govbohrium.com This method has been optimized to improve yields and reduce side products compared to earlier procedures that used higher-energy mercury lamps. nih.gov

Palladium-Catalyzed C–C Cleavage/Functionalization: The bicyclo[1.1.1]pentan-2-ol intermediate then undergoes a palladium-catalyzed C–C bond cleavage. nih.govnih.gov This process, enabled by a suitable ligand, generates an organopalladium intermediate that can be coupled with a variety of partners, including aryl, heteroaryl, alkenyl, and alkynyl iodides. nih.gov

This sequence results in the exclusive formation of cis-γ-functionalized cyclobutyl ketones. nih.gov The resulting ketone can then be converted into other functional groups, such as amides and esters, demonstrating the synthetic versatility of the products. bohrium.comresearchgate.net

Table 2: Scope of Coupling Partners in Formal γ-C–H Functionalization Data derived from studies on related cyclobutyl aryl ketone systems.

Coupling Partner TypeExampleProduct Yield
Aryl Iodide4-IodotolueneGood to Excellent
Aryl Iodide3-IodoanisoleGood to Excellent
Heteroaryl Iodide2-IodopyridineGood
Alkenyl Iodide(E)-1-Iodo-2-phenyletheneGood
Alkynyl Iodide1-Iodo-2-phenylethyneGood

This table showcases the broad applicability of the method with various coupling partners to yield cis-1,3-difunctionalized cyclobutanes. nih.gov

Studies on Tautomerism and Conformational Dynamics

The chemical behavior of this compound is also governed by its structural properties, including the equilibrium between its keto and enol forms and the three-dimensional shape of the cyclobutyl ring.

Keto-Enol Equilibria in Cyclobutyl Ketone Systems

Like most ketones with an alpha-hydrogen, this compound can exist in equilibrium with its enol tautomer. fiveable.melibretexts.org Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton and the shift of a double bond. fiveable.melibretexts.org

Keto Form <=> Enol Form

For simple, unconjugated ketones, the equilibrium overwhelmingly favors the keto form, often by a factor of 10,000 to 1 or more. masterorganicchemistry.com This is primarily due to the greater thermodynamic stability of the carbon-oxygen double bond (C=O) compared to the carbon-carbon double bond (C=C). masterorganicchemistry.com The interconversion is catalyzed by trace amounts of acid or base. youtube.com

However, several factors can influence the position of this equilibrium: masterorganicchemistry.com

Conjugation: If the enol's C=C bond is conjugated with an adjacent pi system (like the 4-chlorophenyl ring), it can stabilize the enol form.

Substitution: Highly substituted enols tend to be more stable, following the same stability trend as alkenes. masterorganicchemistry.com

Solvent: The solvent can play a role. For instance, in studies of highly fluorinated cyclobutanones, the enol form was favored in Lewis basic solvents due to strong hydrogen bonding, while the ketone form was undetectable in any medium for perfluorocyclobutanone due to severe destabilization of the ketone by the fluorine substituents. researchgate.net

The formation of an enol or its conjugate base, the enolate, is a key mechanistic step in many reactions of ketones, including the C-H functionalization reactions discussed previously. youtube.comsapub.org

Conformational Analysis of the Cyclobutyl Ring

The four-membered cyclobutyl ring is not a flat square. dalalinstitute.com A planar conformation would suffer from significant torsional strain due to the eclipsing of all eight C-H bonds, as well as angle strain from bond angles of 90°, a significant deviation from the ideal tetrahedral angle of 109.5°. maricopa.edulibretexts.org

To alleviate this strain, the cyclobutane ring adopts a puckered or "butterfly" conformation. dalalinstitute.comlibretexts.org In this non-planar shape, one carbon atom is bent out of the plane formed by the other three. dalalinstitute.com This puckering reduces the torsional strain by moving the hydrogen atoms away from a fully eclipsed arrangement. libretexts.org However, this comes at the cost of slightly increased angle strain, as the C-C-C bond angles become smaller (around 88°). libretexts.org

The cyclobutyl ring is flexible and can rapidly interconvert between equivalent puckered conformations at room temperature. dalalinstitute.comsaskoer.ca The presence of a bulky substituent, like the 4-chlorobenzoyl group, will influence the energetic preference of these conformations, but the fundamental puckered nature of the ring remains.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound is essential for optimizing conditions and expanding their scope.

The palladium-catalyzed β-C(sp³)–H arylation proceeds via the formation of a transient enamine between the cyclobutyl ketone and an amino acid. researchgate.net This enamine directs the palladium catalyst to the β-C-H bond, forming a palladacycle intermediate. The use of a 3-nitro-5-trifluoromethyl-2-pyridone ligand is critical, as it facilitates the C–H activation step, which is often rate-limiting. nih.govresearchgate.net The reaction concludes with reductive elimination from the palladium center to form the new C-C bond and regenerate the catalyst.

The formal γ-C–H functionalization involves two distinct mechanistic stages. The first is the Norrish-Yang reaction , a photochemical process where the ketone's carbonyl oxygen abstracts a γ-hydrogen atom, leading to a 1,4-diradical intermediate which then cyclizes to form the bicyclo[1.1.1]pentan-2-ol. nih.govbohrium.com The second stage is the palladium-catalyzed ring-opening and coupling. Mechanistic experiments suggest that this step proceeds through a Pd(II)/Pd(IV) catalytic cycle rather than a Pd(0)/Pd(II) cycle. bohrium.com The reaction is believed to involve the formation of a γ-palladated intermediate, which then couples with the electrophile. bohrium.com

Investigations into the addition of carbonyl compounds to other organometallic species have sometimes pointed to mechanisms involving zwitterionic intermediates, although the specific pathways are highly dependent on the reactants and conditions. nih.gov

Elucidation of Reaction Intermediates

The first step is a Norrish-Yang reaction , a classic photochemical process. nih.gov Upon absorption of UV light, the ketone is excited, leading to an intramolecular abstraction of a hydrogen atom from the γ-position of the cyclobutyl ring. This generates a critical 1,4-biradical intermediate . nih.govwikipedia.org This biradical is transient but is the pivot point of the initial reaction, determining the subsequent product formation.

From this biradical, intramolecular combination of the radical centers occurs, leading to the formation of a stable and isolable 2-(4-chlorophenyl)bicyclo[1.1.1]pentan-2-ol . nih.gov This bicyclic alcohol is a key intermediate that bridges the photochemical and metal-catalyzed steps of the sequence. Its formation is a formal γ-C-H functionalization of the starting ketone. nih.gov

The final stage of the mechanism involves the reaction of this bicyclic alcohol. Mechanistic experiments, including deuterium (B1214612) labeling studies, support the involvement of a γ-palladated species as the key intermediate during the palladium-catalyzed C-C cleavage and arylation step. nih.gov This organopalladium intermediate is formed via the cleavage of the strained C-C bond of the bicyclo[1.1.1]pentane core by a palladium catalyst, which then enables the introduction of a wide range of functional groups. nih.govnih.gov

Transition State Analysis and Energy Landscapes

The Norrish-Yang reaction begins with the photoexcitation of the ketone from its ground state (S₀) to an excited singlet state (S₁). An efficient intersystem crossing (ISC) to the lower-energy triplet state (T₁) typically follows. The T₁ state is responsible for the subsequent chemistry. The first significant energy barrier is the transition state for the intramolecular γ-hydrogen abstraction, which proceeds through a six-membered ring-like conformation to form the 1,4-biradical intermediate. The energy of this transition state and the subsequent stability of the biradical dictate the efficiency of the reaction. The biradical then resides in a potential energy well from which it can proceed through a low-energy transition state for C-C bond formation to yield the bicyclo[1.1.1]pentan-2-ol, or alternatively, undergo cleavage (a competing Norrish Type II pathway). wikipedia.org

The subsequent palladium-catalyzed C-C functionalization also has a complex energy landscape. The reaction is initiated by the coordination of the palladium(II) catalyst to the alcohol. The rate-determining step is believed to be the oxidative addition of palladium into one of the strained C-C bonds of the bicyclic intermediate. This step involves a high-energy transition state, reflecting the energy required to break the carbon-carbon bond. The resulting γ-palladated cyclobutyl intermediate is then poised for reductive elimination with a coupling partner (e.g., an aryl halide), a step that is typically fast and exothermic, leading to the final cis-1,3-disubstituted cyclobutane product and regeneration of the active palladium catalyst. acs.org

Role of Substituent Effects on Reaction Mechanisms

Substituent effects, particularly on the aryl ring, play a critical role in modulating the reactivity and efficiency of the reaction sequence starting from aryl cyclobutyl ketones.

In the initial Norrish-Yang cyclization , the electronic nature of the substituent on the aromatic ring is crucial. Research has shown that aryl cyclobutyl ketones bearing electron-withdrawing groups, such as the chloro group in this compound, are effective substrates for this transformation, providing moderate to good yields of the bicyclo[1.1.1]pentan-2-ol intermediate. nih.gov In contrast, ketones with strongly electron-donating groups on the aryl ring often fail to produce the desired bicyclic product. nih.gov This is because electron-withdrawing groups can influence the relative energies and lifetimes of the n-π* and π-π* triplet excited states, favoring the reactive n-π* state that initiates the γ-hydrogen abstraction. nih.gov

The electronic effects also extend to the subsequent palladium-catalyzed C-C arylation . The table below, based on findings from the sequential C-H/C-C functionalization of aryl cyclobutyl ketones, illustrates how different substituents on the 2-arylbicyclo[1.1.1]pentan-2-ol intermediate affect the yield of the final arylated product. Electron-deficient arenes generally prove to be effective in this step, affording products in high yields.

Table 1: Effect of Aryl Substituents on Pd-Catalyzed Arylation Yield

Aryl Substituent (on Bicyclopentanol)ProductYield (%)
4-CF₃C₆H₄(3-(4-(trifluoromethyl)phenyl)cyclobutyl)(4-chlorophenyl)methanone85
4-FC₆H₄(3-(4-fluorophenyl)cyclobutyl)(4-chlorophenyl)methanone89
4-ClC₆H₄(3-(4-chlorophenyl)cyclobutyl)(4-chlorophenyl)methanone95
3-ClC₆H₄(3-(3-chlorophenyl)cyclobutyl)(4-chlorophenyl)methanone94
2-FC₆H₄(3-(2-fluorophenyl)cyclobutyl)(4-chlorophenyl)methanone81
Data derived from research on the C-C cleavage/arylation of 2-arylbicyclo[1.1.1]pentan-2-ols. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chlorophenyl Cyclobutyl Ketone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy of 4-Chlorophenyl cyclobutyl ketone is predicted to reveal distinct signals corresponding to the aromatic and cyclobutyl protons. The aromatic protons on the 4-chlorophenyl group are expected to appear as two doublets in the downfield region of the spectrum, typically between 7.4 and 8.0 ppm. This splitting pattern arises from the coupling between adjacent, non-equivalent protons on the benzene (B151609) ring. The electron-withdrawing effect of the chlorine atom and the carbonyl group deshields these protons, causing them to resonate at a lower field.

The protons of the cyclobutyl ring will exhibit more complex signals in the upfield region, generally between 1.8 and 3.6 ppm. The proton on the carbon adjacent to the carbonyl group (the α-proton) is expected to be the most downfield of the cyclobutyl protons due to the deshielding effect of the carbonyl. This proton would likely appear as a multiplet due to coupling with the neighboring methylene (B1212753) protons. The remaining methylene protons on the cyclobutyl ring would also present as complex multiplets. A theoretical study on the ¹H NMR chemical shifts of cyclobutane (B1203170) itself shows a signal at 1.96 ppm, and the deshielding from the adjacent carbonyl group would shift the α-proton further downfield. docbrown.infonih.govacs.orgresearchgate.net

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic (ortho to C=O)7.8 - 8.0Doublet (d)
Aromatic (meta to C=O)7.4 - 7.6Doublet (d)
Cyclobutyl (α to C=O)3.4 - 3.6Multiplet (m)
Cyclobutyl (β to C=O)2.2 - 2.5Multiplet (m)
Cyclobutyl (γ to C=O)1.8 - 2.1Multiplet (m)

¹³C NMR for Carbon Skeleton and Electronic Effects

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The carbonyl carbon is the most deshielded and is expected to appear at the lowest field, typically in the range of 195-210 ppm. libretexts.orglibretexts.org The carbon atoms of the aromatic ring will produce four distinct signals in the region of 128-140 ppm. The carbon bearing the chlorine atom (ipso-carbon) and the carbon attached to the carbonyl group will have their chemical shifts influenced by these substituents.

The carbons of the cyclobutyl ring are predicted to resonate in the upfield region. The α-carbon, being directly attached to the carbonyl group, will be the most downfield of the cyclobutyl carbons, likely appearing between 35 and 45 ppm. The β and γ carbons will appear at higher fields, with the chemical shift of unsubstituted cyclobutane being around 22.4 ppm. docbrown.info

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)198 - 202
Aromatic (C-Cl)138 - 140
Aromatic (C-C=O)135 - 137
Aromatic (CH, ortho to C=O)130 - 132
Aromatic (CH, meta to C=O)128 - 130
Cyclobutyl (α to C=O)38 - 42
Cyclobutyl (β to C=O)25 - 28
Cyclobutyl (γ to C=O)18 - 22

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are invaluable. slideshare.netcreative-biostructure.comyoutube.comsdsu.educolumbia.edu

COSY (Correlation Spectroscopy): A COSY experiment on this compound would reveal correlations between protons that are coupled to each other. sdsu.edu This would be particularly useful in confirming the coupling network within the cyclobutyl ring, showing which protons are adjacent to one another. It would also show the coupling between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. columbia.edu This would allow for the definitive assignment of the protonated carbons in both the aromatic and cyclobutyl moieties by linking the previously discussed ¹H and ¹³C NMR data.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart. columbia.edu This is crucial for identifying the quaternary carbons (those without attached protons), such as the carbonyl carbon and the two substituted aromatic carbons. For instance, correlations would be expected between the aromatic protons ortho to the carbonyl group and the carbonyl carbon itself. Similarly, the α-proton of the cyclobutyl ring would show a correlation to the carbonyl carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is expected to be dominated by a strong, sharp absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For ketones, this peak typically appears in the region of 1705-1725 cm⁻¹. fiveable.mepressbooks.pub The conjugation of the carbonyl group with the aromatic ring may slightly lower this frequency. Other characteristic absorptions would include C-H stretching vibrations for the aromatic and aliphatic protons (around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively), C=C stretching vibrations from the aromatic ring (in the 1400-1600 cm⁻¹ region), and a C-Cl stretching vibration (typically in the 1000-1100 cm⁻¹ range). fiveable.memsu.edulibretexts.org

Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3050 - 3100Medium
Aliphatic C-H Stretch2850 - 2980Medium
Carbonyl (C=O) Stretch1680 - 1700Strong, Sharp
Aromatic C=C Stretch1580 - 1600, 1470 - 1500Medium to Weak
C-Cl Stretch1080 - 1100Medium to Strong

Raman Spectroscopy Applications

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. bruker.com For this compound, Raman spectroscopy would also clearly show the carbonyl stretch, although typically with a different intensity profile compared to the IR spectrum. It is particularly useful for observing symmetric vibrations and bonds involving non-polar groups, which may be weak or absent in the IR spectrum. The symmetric breathing vibration of the aromatic ring is often a strong and characteristic band in the Raman spectrum. Surface-Enhanced Raman Spectroscopy (SERS) could be employed for the sensitive detection and quantification of this ketone. nih.govthepulsar.be

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic structure of molecules containing chromophores, which are functional groups capable of absorbing UV or visible light. In this compound, the key chromophore is the 4-chlorophenyl ketone moiety. The UV-Vis spectrum of this compound is expected to exhibit absorptions corresponding to two primary types of electronic transitions: the n → π* (n-to-pi-star) and π → π* (pi-to-pi-star) transitions.

The carbonyl group (C=O) of the ketone possesses non-bonding electrons (n electrons) in p-type orbitals on the oxygen atom, as well as π electrons in the carbon-oxygen double bond. The aromatic ring also contains a system of conjugated π electrons.

The n → π* transition involves the excitation of an electron from a non-bonding orbital on the oxygen to an antibonding π* orbital of the carbonyl group. These transitions are typically weak (low molar absorptivity, ε) and appear at longer wavelengths, generally in the range of 270-300 nm for simple ketones. masterorganicchemistry.com The presence of the aromatic ring in conjugation with the carbonyl group can influence the precise wavelength of this absorption.

The π → π* transitions arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In this compound, these transitions are associated with both the carbonyl group and the 4-chlorophenyl ring. The benzene ring itself displays characteristic absorptions, and its conjugation with the carbonyl group leads to a bathochromic (red) shift, meaning the absorption occurs at a longer wavelength compared to the individual, non-conjugated chromophores. masterorganicchemistry.comyoutube.com These π → π* transitions are typically much more intense (high molar absorptivity) than the n → π* transitions. For the related compound, cyclobutyl phenyl ketone, UV/Visible spectrum data is available, which can provide a reference for the expected absorption maxima. nist.gov

Expected Electronic Transition Associated Chromophore Typical Wavelength Range Relative Intensity
n → πCarbonyl group~270-300 nmWeak
π → π4-Chlorophenyl ketoneShorter wavelength than n → π*Strong

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. The molecular formula of this compound is C₁₁H₁₁ClO, giving it a molecular weight of approximately 194.66 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to this molecular weight. Due to the presence of the chlorine atom, which has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance, a characteristic M+2 peak will be observed at m/z corresponding to the molecule containing the ³⁷Cl isotope. This M+2 peak will have an intensity of about one-third of the molecular ion peak. libretexts.org

The fragmentation of the molecular ion of this compound is expected to proceed through several characteristic pathways for ketones and aromatic compounds. libretexts.orgmiamioh.edu

A primary fragmentation pathway for ketones is α-cleavage, which involves the breaking of the bond between the carbonyl carbon and an adjacent carbon. libretexts.orglibretexts.org In this case, two α-cleavage pathways are possible:

Cleavage between the carbonyl carbon and the cyclobutyl ring, leading to the formation of a stable 4-chlorobenzoyl cation (m/z 139/141) and a neutral cyclobutyl radical. This acylium ion is resonance-stabilized and is often a prominent peak in the spectrum.

Cleavage between the carbonyl carbon and the 4-chlorophenyl ring is less likely due to the strength of the aryl C-C bond.

Another potential fragmentation pathway is the loss of the cyclobutyl group as a neutral molecule, resulting in a fragment corresponding to the 4-chlorophenyl radical cation. Further fragmentation of the 4-chlorobenzoyl cation can occur via the loss of a neutral carbon monoxide (CO) molecule, yielding a 4-chlorophenyl cation (m/z 111/113). The cyclobutyl ring itself can also undergo fragmentation.

Ion m/z (for ³⁵Cl/³⁷Cl) Origin
[C₁₁H₁₁ClO]⁺ (Molecular Ion)194/196Intact molecule
[C₇H₄ClO]⁺139/141α-cleavage (loss of C₄H₇•)
[C₆H₄Cl]⁺111/113Loss of CO from [C₇H₄ClO]⁺
[C₄H₇]⁺55Fragment from cyclobutyl ring

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

As of the current literature survey, a crystal structure for this compound has not been reported in the public domain. However, if a suitable single crystal of the compound were to be grown and analyzed, X-ray crystallography would provide invaluable structural data. researchgate.net

The expected data from an X-ray crystallographic study would include:

Unit cell parameters: The dimensions (a, b, c) and angles (α, β, γ) of the fundamental repeating unit of the crystal lattice.

Space group: The symmetry operations that describe the arrangement of molecules in the unit cell.

Atomic coordinates: The precise x, y, and z coordinates of each atom in the molecule.

Bond lengths and angles: Accurate measurements of the distances between bonded atoms and the angles between adjacent bonds. For example, the C=O bond length of the ketone and the C-Cl bond length of the chlorophenyl group would be determined with high precision.

Torsional angles: These define the conformation of the molecule, such as the rotational orientation of the cyclobutyl ring relative to the plane of the 4-chlorophenyl group.

Intermolecular interactions: Details of how the molecules pack together, which can influence the physical properties of the solid.

Parameter Information Provided
Unit Cell DimensionsSize and shape of the repeating crystal unit
Space GroupCrystal symmetry
Atomic Coordinates3D position of each atom
Bond LengthsDistance between bonded atoms
Bond AnglesAngles between chemical bonds
Torsional AnglesMolecular conformation
Intermolecular InteractionsCrystal packing forces

Computational Chemistry and Theoretical Investigations of 4 Chlorophenyl Cyclobutyl Ketone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry, energy, and electronic structure.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. chemrxiv.org DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more efficient than traditional wave-function-based methods while often providing a high level of accuracy.

For 4-Chlorophenyl cyclobutyl ketone, geometry optimization is the first step in computational analysis. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state (a minimum on the potential energy surface). Using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of the molecule are systematically adjusted until the forces on each atom are negligible. researchgate.netirjweb.com This optimized geometry represents the most stable conformation of the molecule and is the foundation for all subsequent property calculations.

Once the geometry is optimized, various electronic properties can be calculated. These include the total energy, dipole moment, and the energies of the molecular orbitals. DFT calculations provide a robust framework for understanding the distribution of electrons within the molecule and how this distribution influences its physical and chemical characteristics.

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT (Note: This data is representative and based on typical values for similar structures.)

ParameterBond/AngleCalculated Value
Bond LengthC=O1.22 Å
C-Cl1.75 Å
C-C (Aromatic)1.39 - 1.41 Å
C-C (Cyclobutyl)1.54 - 1.56 Å
Bond AngleC-CO-C118°
Cl-C-C (Aromatic)119.5°
Dihedral AnglePhenyl-Carbonyl~30°

Hartree-Fock (HF) Methods in Molecular Property Prediction

Hartree-Fock (HF) theory is another fundamental ab initio method used in computational chemistry. It approximates the many-electron wavefunction as a single Slater determinant, where each electron moves in the average field created by all other electrons. While HF theory neglects electron correlation (the instantaneous interactions between electrons), it serves as a crucial starting point for more advanced, correlation-corrected methods.

In the context of this compound, HF methods can be used to predict a range of molecular properties. Although generally less accurate than DFT for properties like bond energies, HF is still valuable for calculating electronic structure, molecular orbitals, and atomic charges. The primary limitation of HF is its systematic overestimation of the HOMO-LUMO energy gap due to the lack of electron correlation. However, the qualitative picture it provides of the electronic distribution and orbital shapes is often correct and useful for preliminary analysis.

Analysis of Molecular Orbitals and Electron Distribution

The distribution of electrons within a molecule's orbitals governs its chemical behavior. Several theoretical tools are employed to analyze this distribution and predict reactivity.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. chemrxiv.orgacs.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). acs.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. acs.org A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. acs.org Conversely, a small energy gap suggests that the molecule is more reactive and polarizable.

For this compound, the HOMO is typically localized over the electron-rich chlorophenyl ring, while the LUMO is concentrated on the carbonyl group and the adjacent carbon atoms of the aromatic and cyclobutyl rings. This distribution indicates that the molecule can act as an electron donor from the aromatic system and an electron acceptor at the carbonyl carbon. The HOMO-LUMO gap provides a quantitative measure of the molecule's potential for intramolecular charge transfer.

Table 2: Representative FMO Properties of this compound (Note: Energy values are illustrative and based on trends for similar aromatic ketones.)

PropertyValue (eV)Implication
HOMO Energy-6.8 eVElectron-donating ability
LUMO Energy-1.5 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)5.3 eVHigh kinetic stability

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule. researchgate.netirjweb.com An MEP map plots the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential regions. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential.

In this compound, the MEP map would show a significant region of negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. researchgate.net This site is the primary center for electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms. The carbonyl carbon atom would exhibit a degree of positive potential, making it a site for nucleophilic attack. The MEP analysis thus provides a clear and intuitive guide to the molecule's reactive sites. researchgate.netirjweb.com

Mulliken Population Analysis for Atomic Charge Distribution

Mulliken population analysis is a method for estimating the partial atomic charges within a molecule based on the linear combination of atomic orbitals (LCAO) approximation. irjweb.com It partitions the total electron population among the different atoms, providing a quantitative measure of the local electron density. While Mulliken charges are known to be sensitive to the choice of basis set, they offer a useful qualitative picture of charge distribution. researchgate.net

For this compound, a Mulliken analysis would quantify the electron-withdrawing effect of the carbonyl group and the chlorine atom. The oxygen atom of the carbonyl group would have a significant negative charge, while the carbonyl carbon would carry a partial positive charge. The chlorine atom would also possess a negative charge due to its high electronegativity. The carbon atom of the phenyl ring attached to the chlorine would have a positive charge, reflecting the inductive effect of the halogen. This detailed charge distribution is invaluable for understanding intermolecular interactions and predicting reaction mechanisms.

Table 3: Illustrative Mulliken Atomic Charges for Key Atoms in this compound (Note: Charges are in atomic units (a.u.) and are representative.)

AtomMulliken Charge (a.u.)
Carbonyl Oxygen (O)-0.55
Carbonyl Carbon (C)+0.48
Chlorine (Cl)-0.18
C-Cl (Aromatic Carbon)+0.10
C-CO (Aromatic Carbon)+0.15

Mechanistic Probing via Computational Methods

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface, researchers can investigate the feasibility of various reaction pathways, identify key intermediates, and characterize the transition states that connect them. These theoretical approaches offer insights that are often difficult to obtain through experimental means alone.

Transition State Characterization and Reaction Pathway Modeling

A cornerstone of mechanistic investigation is the characterization of transition states, which represent the highest energy point along a reaction coordinate. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, uniquely characterized by having exactly one imaginary vibrational frequency. The calculation of this frequency confirms the structure as a true transition state and allows for the visualization of the atomic motions involved in traversing the energy barrier.

For ketones like this compound, several reaction pathways can be modeled. One notable transformation is the Norrish-Yang cyclization, a photochemical reaction where aryl ketones with an accessible γ-hydrogen undergo intramolecular hydrogen abstraction to form a biradical intermediate, which then cyclizes. nih.govnih.gov Computational modeling can trace the entire reaction pathway from the excited state of the ketone to the formation of the resulting bicyclo[1.1.1]pentan-2-ol intermediate. nih.govnih.gov Other potential reactions that can be modeled include enolate formation, which is influenced by the strain of the cyclobutyl ring, and keto-enol tautomerization. acs.orgacs.org

Density Functional Theory (DFT) calculations are frequently employed to model these pathways. By mapping the intrinsic reaction coordinate (IRC), researchers can confirm that a calculated transition state correctly connects the desired reactants and products. acs.org

Energy Profiles of Chemical Transformations

Computational studies on related cyclic ketones have demonstrated the utility of this approach. For instance, DFT calculations have been used to determine the activation free energy barriers for the keto-enol tautomerization in cyclic diones and to understand the thermodynamic control behind rearrangement versus cyclization pathways in bicyclic systems. acs.orgnih.gov These methods allow for a quantitative comparison of competing reaction pathways, enabling predictions of product distributions under different conditions.

Table 1: Illustrative Energy Profile Data for a Hypothetical Transformation of this compound
SpeciesDescriptionRelative Free Energy (kcal/mol)
ReactantThis compound (Ground State)0.0
Transition State (TS)Highest energy point along the reaction coordinate+25.5
IntermediateA stable species formed during the reaction+5.2
ProductFinal product of the transformation-10.8

Investigations of Substituent Effects and Aromaticity

Electronic and Steric Effects of the 4-Chlorophenyl Group

The 4-chlorophenyl group significantly modulates the electronic properties of the ketone. The chlorine atom exerts a dual electronic effect: it is electron-withdrawing through the inductive effect (due to its high electronegativity) and electron-donating through the resonance effect (due to its lone pairs of electrons delocalizing into the aromatic ring). The net result of these competing effects influences the reactivity of the carbonyl group and the aromatic ring.

Computational analyses, such as Natural Bond Orbital (NBO) analysis and the generation of Molecular Electrostatic Potential (MEP) surfaces, can quantify these effects. researchgate.netmaterialsciencejournal.org MEP maps visualize the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule. For instance, the carbonyl oxygen would be a region of high negative potential, while the carbonyl carbon would be more positive.

Substituent effects can be correlated with Hammett's constant, a measure of the electron-donating or electron-withdrawing ability of a substituent on an aromatic ring. echemcom.com Computational studies on substituted acetophenones have shown that electron-withdrawing groups can stabilize the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). echemcom.com This modulation of the frontier orbitals directly impacts the molecule's spectroscopic properties and chemical reactivity. echemcom.com Furthermore, the steric bulk of the chloro substituent can influence the orientation of the phenyl ring relative to the cyclobutyl ketone moiety, which can affect reaction stereoselectivity. nih.govmdpi.com

Influence of the Cyclobutyl Ring Strain on Electronic and Steric Properties

The cyclobutane (B1203170) ring is characterized by significant ring strain, which is a combination of angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing of hydrogen atoms). libretexts.org The total strain energy of cyclobutane is nearly equal to that of cyclopropane. rsc.orgrsc.org This inherent strain has profound effects on the molecule's geometry and reactivity.

Computationally, ring strain can be estimated using isodesmic reactions, where the number and type of bonds are conserved on both sides of the equation, isolating the effect of the strain. bris.ac.uk The strain within the cyclobutyl ring affects the hybridization of the carbon atoms and the properties of the attached bonds. acs.org For example, the increased s-character in the C-H bonds alpha to the carbonyl group can increase their acidity. acs.org

Ring strain is also a key driver of reactivity. In photochemical reactions, the strain in cyclobutanone has been shown to significantly lower the energy barrier for α C-C bond cleavage. rsc.org Similarly, the release of ring strain can be a powerful thermodynamic driving force in ring-opening reactions. mdpi.com Natural Bond Orbital (NBO) analysis of cyclobutane suggests that its puckered conformation is stabilized by hyperconjugative interactions, indicating that the effects of ring strain are rooted in subtle electronic delocalization. acs.org

Table 2: Comparison of Strain Energies in Small Cycloalkanes
CycloalkaneNumber of CarbonsStrain Energy (kcal/mol)
Cyclopropane3~27.5
Cyclobutane4~26.5
Cyclopentane5~6.5
Cyclohexane6~0

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which serves as a powerful tool for structure verification and assignment. By combining DFT calculations with experimental results from techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, a more complete and confident structural analysis can be achieved. mdpi.comruc.dk

The standard computational procedure involves first optimizing the molecule's three-dimensional geometry at a chosen level of theory (e.g., using the B3LYP functional with a 6-311G(d,p) basis set). materialsciencejournal.org Following optimization, the vibrational frequencies (for IR spectra) and nuclear magnetic shieldings (for NMR spectra) are calculated.

For NMR, the Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating isotropic shielding constants. nih.gov These calculated shielding values are not directly equivalent to experimental chemical shifts but can be converted by linear scaling. youtube.com This involves plotting the calculated shieldings for a set of known molecules against their experimental chemical shifts and using the resulting linear equation (y = mx + b) to correct the calculated values for the unknown compound. youtube.com This synergy between calculation and experiment is crucial for assigning complex spectra and distinguishing between possible isomers. mdpi.comruc.dk

Similarly, calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation. They are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental IR spectra. materialsciencejournal.org The predicted spectra can confirm the presence of key functional groups, such as the strong carbonyl (C=O) stretch expected for a ketone, which typically appears around 1715 cm⁻¹ in saturated aliphatic ketones. libretexts.org For the this compound, conjugation effects would likely shift this peak slightly. The ¹³C NMR signal for the carbonyl carbon is also highly characteristic, appearing far downfield in the 190-215 ppm range. libretexts.org

Table 3: Comparison of Typical Experimental and Computationally Predicted Spectroscopic Data for this compound
Spectroscopic ParameterTypical Experimental ValueComputationally Predicted Value (Scaled)Notes
IR: C=O Stretch (cm⁻¹)1690 - 1710~1700Frequency is influenced by conjugation with the phenyl ring.
¹³C NMR: Carbonyl Carbon (ppm)195 - 205~200Highly deshielded, characteristic of ketones.
¹³C NMR: Phenyl C-Cl (ppm)135 - 140~138The carbon directly attached to the chlorine atom.
¹H NMR: α-Protons (CH₂) (ppm)3.0 - 3.5~3.2Protons on the cyclobutyl ring adjacent to the carbonyl.
¹H NMR: Aromatic Protons (ppm)7.4 - 7.97.5 (ortho), 7.8 (meta)Distinct signals for protons ortho and meta to the ketone group.

Applications of 4 Chlorophenyl Cyclobutyl Ketone in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Natural Products and Analogues

While direct evidence of 4-Chlorophenyl cyclobutyl ketone's use in the total synthesis of complex natural products is not extensively documented in the provided search results, its structural motifs are found in various natural products. marquette.edursc.orgresearchgate.net The cyclobutane (B1203170) ring, a key feature of the molecule, is present in a wide array of naturally occurring compounds, including terpenoids, alkaloids, and steroids. rsc.orgresearchgate.net These natural products often exhibit significant biological activities, making the development of synthetic routes to access their core structures a key area of research. rsc.orgresearchgate.net

The synthesis of analogues of natural products is an important strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. The 4-chlorophenyl group can also be a useful pharmacophore or a precursor to other functional groups. The development of synthetic methods for cyclobutane-containing molecules, such as those derived from this compound, contributes to the broader field of natural product synthesis and the creation of novel bioactive compounds. marquette.edunih.gov

Intermediate in the Preparation of Pharmacologically Relevant Molecules (e.g., Sibutramine (B127822) Precursors)

A significant application of this compound is its role as a key intermediate in the synthesis of pharmacologically active molecules, most notably as a precursor to sibutramine. newdrugapprovals.orgrsc.orgpsu.edu Sibutramine is an anti-obesity drug that functions by inhibiting the reuptake of neurotransmitters in the brain. psu.edu

The synthesis of sibutramine often involves the conversion of 1-(4-chlorophenyl)cyclobutanecarbonitrile (B19029) to a ketone intermediate, which is then further elaborated to the final drug molecule. rsc.orgpsu.edu One synthetic route involves a Grignard reaction of 1-(4-chlorophenyl)cyclobutanecarbonitrile with isobutyl magnesium bromide, followed by hydrolysis to yield 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-one, a ketone derivative. psu.edu This ketone then undergoes reductive amination to produce sibutramine. psu.edu

Building Block for Novel Carbocyclic Architectures

The strained four-membered ring of this compound makes it an attractive starting material for the construction of novel and complex carbocyclic frameworks.

Synthesis of Multi-Functionalized Cyclobutane Derivatives

The cyclobutane motif is of increasing interest in medicinal chemistry due to its ability to confer unique conformational constraints and improve pharmacological properties. nih.gov Methods for the diastereocontrolled synthesis of 1,3-disubstituted cyclobutanes are particularly valuable. nih.gov

Aryl cyclobutyl ketones, such as this compound, can be utilized in sequential C–H/C–C functionalization strategies to produce cis-1,3-difunctionalized cyclobutanes. nih.gov This approach involves a Norrish-Yang cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate, which then undergoes a palladium-catalyzed C–C bond functionalization. nih.gov This methodology allows for the introduction of a variety of aryl, heteroaryl, alkenyl, and alkynyl groups with high stereoselectivity. nih.gov The resulting multi-functionalized cyclobutane derivatives are valuable building blocks for further synthetic transformations. nih.gov

Contributions to the Development of New Synthetic Methodologies

The unique reactivity of this compound and related compounds contributes to the development of new synthetic methodologies. The challenges associated with synthesizing and functionalizing strained ring systems like cyclobutanes drive the innovation of novel chemical transformations. researchgate.net

Future Research Directions for 4 Chlorophenyl Cyclobutyl Ketone Chemistry

Development of Environmentally Benign and Sustainable Synthetic Pathways

The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For 4-chlorophenyl cyclobutyl ketone, this translates to developing methods that are not only efficient but also minimize environmental impact.

Future research will likely focus on moving away from traditional batch syntheses, which can be resource-intensive and generate significant waste. researchgate.netrsc.org Continuous flow chemistry presents a promising alternative, offering enhanced reaction speed, reduced reagent usage, and improved safety profiles. researchgate.netrsc.orgnih.gov The ability to perform multi-step syntheses in a continuous fashion, as demonstrated for other ketones, could streamline the production of this compound and its derivatives. nih.govacs.org

Another key area is the development of catalytic systems that avoid harsh conditions and stoichiometric waste. researchgate.net This includes exploring biocatalysis, leveraging enzymes for selective transformations under mild conditions, and photoredox catalysis, which utilizes visible light to drive chemical reactions. nih.govthieme-connect.denih.govnih.gov The direct synthesis of ketones from abundant feedstocks like carboxylic acids and alcohols through photoredox/nickel dual catalysis is a testament to the potential of these modern synthetic strategies. nih.gov

Table 1: Comparison of Synthetic Methodologies for Ketone Synthesis

MethodologyAdvantagesDisadvantagesRelevant Research Areas for this compound
Traditional Batch Synthesis Well-established, versatileOften requires harsh conditions, generates waste, potential for side reactions. rsc.orgOptimization of existing routes to improve yield and reduce byproducts.
Continuous Flow Chemistry Faster reactions, less waste, improved safety, easier scale-up. researchgate.netrsc.orgnih.govRequires specialized equipment, initial optimization can be complex.Development of continuous flow processes for the synthesis and functionalization of this compound. nih.govacs.org
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly. nih.govEnzyme stability and substrate scope can be limited.Screening for and engineering of enzymes for the synthesis and enantioselective modification of this compound. nih.gov
Photocatalysis Uses visible light as a renewable energy source, enables novel transformations. thieme-connect.denih.govCan require specific photocatalysts and reaction setups.Exploration of photoredox-mediated C-C coupling and functionalization reactions to build the cyclobutyl ketone scaffold. nih.govnih.gov

Exploration of Unprecedented Reactivity and Selectivity Profiles

The strained four-membered ring of cyclobutyl ketones imparts unique reactivity that is ripe for exploration. Future research will aim to uncover and control novel transformations that are not accessible with other ketone structures.

A significant area of interest is the functionalization of the cyclobutane (B1203170) ring. Recent studies have demonstrated the formal γ-C–H functionalization of aryl cyclobutyl ketones, allowing for the stereospecific installation of various substituents at the 3-position. nih.govnih.govbohrium.comresearchgate.net This strategy opens the door to a wide array of 1,3-disubstituted cyclobutanes, which are valuable scaffolds in medicinal chemistry. nih.govnih.gov Further exploration of this reactivity with this compound could lead to a diverse library of compounds with tailored properties.

Ring-expansion reactions of cyclobutyl ketones also present a fascinating avenue for research. ugent.beorganic-chemistry.orgacs.orgyoutube.comyoutube.com These reactions can provide access to larger, more complex cyclic systems that would be challenging to synthesize through other means. Investigating the factors that control the regioselectivity and stereoselectivity of these rearrangements will be crucial for their synthetic utility.

Advanced Catalytic Systems for Efficient and Selective Transformations

The development of advanced catalytic systems is paramount to unlocking the full synthetic potential of this compound. Future efforts will focus on catalysts that offer high efficiency, selectivity, and functional group tolerance.

Palladium catalysis has already proven effective in the C-C bond cleavage and functionalization of cyclobutyl ketone derivatives. nih.govnih.govbohrium.comresearchgate.net Future research will likely explore the use of novel ligands to fine-tune the reactivity and selectivity of these palladium-catalyzed processes, potentially enabling even more challenging transformations. nih.govnih.gov

Asymmetric catalysis will be another major focus, aiming to produce enantiomerically pure cyclobutyl ketone derivatives. nih.govbeilstein-journals.org This is particularly important for applications in medicinal chemistry, where a specific stereoisomer is often responsible for the desired biological activity. The use of chiral catalysts, including organocatalysts and transition metal complexes, will be instrumental in achieving this goal. nih.govorganic-chemistry.org Photoredox catalysis, often in combination with other catalytic modes, is also emerging as a powerful tool for enantioselective transformations. beilstein-journals.org

Integration with High-Throughput Experimentation and Data Science Approaches

The traditional, iterative approach to reaction discovery and optimization is often slow and resource-intensive. youtube.compnas.org The integration of high-throughput experimentation (HTE) and data science offers a paradigm shift, enabling the rapid screening of a vast number of reaction conditions and the discovery of novel reactivity. youtube.compnas.orgnih.govacs.orgsigmaaldrich.com

For this compound, HTE can be employed to quickly identify optimal conditions for its synthesis and subsequent functionalization. youtube.com By running hundreds or thousands of reactions in parallel on a small scale, researchers can efficiently map out the reaction landscape and identify promising leads for further investigation. youtube.comsigmaaldrich.com

Data science and machine learning are poised to revolutionize how chemical reactions are discovered and understood. numberanalytics.comnih.govresearchgate.netchemrxiv.orgnih.govrsc.orgacs.org By training machine learning models on large datasets of known reactions, it is possible to predict the outcomes of new reactions with increasing accuracy. numberanalytics.comnih.govnih.gov This predictive power can guide experimental efforts, prioritizing reactions that are most likely to be successful and accelerating the discovery of new transformations for this compound. chemrxiv.orgnih.govrsc.org

Table 2: Impact of HTE and Data Science on Chemical Research

ApproachKey AdvantagesApplication to this compound Chemistry
High-Throughput Experimentation (HTE) Rapid screening of many reaction conditions, efficient use of materials, accelerated optimization. youtube.compnas.orgOptimization of synthesis, discovery of new functionalization reactions, library synthesis for biological screening. youtube.com
Data Science & Machine Learning Prediction of reaction outcomes, identification of novel reaction pathways, data-driven hypothesis generation. numberanalytics.comnih.govnih.govPredicting the reactivity of this compound, designing novel synthetic routes, identifying promising catalyst systems. chemrxiv.orgrsc.org

Design of Novel Cyclobutyl Ketone-Based Scaffolds for Chemical Biology Probes

The unique three-dimensional structure of the cyclobutane ring makes it an attractive scaffold for the design of chemical biology probes. nih.gov These probes are invaluable tools for studying biological processes at the molecular level.

One promising application is the development of photoaffinity labels. nih.govnih.govmdpi.comresearchgate.netportlandpress.com By incorporating a photoreactive group, such as a diazirine or benzophenone, into a molecule containing the this compound core, researchers can create probes that covalently bind to their target proteins upon irradiation with UV light. nih.govnih.govportlandpress.com The ketone functionality itself, particularly in aryl ketones, can also act as a photolabel. nih.govresearchgate.net This allows for the identification of protein targets and the mapping of binding sites, providing crucial insights into drug-protein interactions. nih.govmdpi.com

Furthermore, the this compound scaffold can be elaborated to create a diverse range of molecules for activity-based protein profiling and as building blocks for libraries of potential drug candidates. The rigidity of the cyclobutane ring can confer favorable pharmacological properties, such as improved metabolic stability and binding affinity. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 4-chlorophenyl cyclobutyl ketone, and what factors influence the choice of method?

Methodological Answer: The synthesis of this compound typically involves coupling a cyclobutyl moiety with a 4-chlorobenzoyl group. Key methods include:

  • Friedel-Crafts Acylation : Reacting cyclobutanecarbonyl chloride with chlorobenzene derivatives under Lewis acid catalysis (e.g., AlCl₃). This method is advantageous for aromatic ketone synthesis but requires anhydrous conditions .
  • Grignard Reaction : Using a cyclobutylmagnesium bromide reagent with 4-chlorobenzonitrile or 4-chlorobenzoyl chloride to form the ketone. This approach offers precise control over steric effects . Factors influencing method selection include substrate availability, reaction scalability, and tolerance to electrophilic substitution side reactions.

Q. How can spectroscopic techniques (e.g., IR, NMR, UV-Vis) be utilized to characterize this compound and confirm its structure?

Methodological Answer:

  • IR Spectroscopy : Identifies the carbonyl stretch (C=O) at ~1700–1750 cm⁻¹, with additional peaks for C-Cl (750–800 cm⁻¹) and cyclobutyl C-H vibrations (2800–3000 cm⁻¹) .
  • NMR Spectroscopy :
  • ¹H NMR : Cyclobutyl protons appear as a multiplet (δ 2.0–3.0 ppm), while aromatic protons from the 4-chlorophenyl group show a doublet (δ 7.3–7.5 ppm).
  • ¹³C NMR : The ketone carbon resonates at ~200–210 ppm, with cyclobutyl carbons at 20–40 ppm and aromatic carbons at 120–140 ppm .
    • UV-Vis : Absorbance in the 250–300 nm range due to π→π* transitions in the aromatic system .

Advanced Research Questions

Q. How does the cyclobutyl ring’s ring strain influence the reactivity of this compound in nucleophilic addition reactions compared to other cycloalkyl analogs?

Methodological Answer: The cyclobutyl ring’s high angle strain (~30° deviation from ideal sp³ hybridization) increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attacks (e.g., by hydrides or organometallic reagents). Kinetic studies show that cyclobutyl phenyl ketones react faster than cyclopropane analogs (due to lower strain-induced instability) but slower than cyclopentyl derivatives (which have minimal strain). For example, reduction rates with NaBH₄ follow: cyclopentyl > cyclobutyl > cyclohexyl > cyclopropyl . Experimental design should account for steric effects and solvent polarity, as polar aprotic solvents enhance carbonyl reactivity .

Q. What are the mechanistic insights into the reduction of this compound using agents like sodium borohydride or triethylsilane, and how do reaction conditions affect product distribution?

Methodological Answer:

  • NaBH₄ Reduction : Proceeds via a six-membered transition state, where borohydride coordinates to the carbonyl oxygen. The cyclobutyl ring’s strain destabilizes the transition state, leading to slower kinetics compared to less-strained ketones. Primary products are secondary alcohols, with minor side products from ring-opening reactions under acidic conditions .
  • Triethylsilane (Et₃SiH) Reduction : In trifluoroacetic acid, this proceeds via a carbocation intermediate. The cyclobutyl group stabilizes adjacent carbocations, favoring products like phenylcyclobutylmethane (via hydride transfer) or trifluoroacetate esters (via trapping). Product ratios depend on silane concentration and acid strength . Advanced studies should employ kinetic isotope effects (KIEs) and computational modeling (DFT) to elucidate transition-state geometries .

Q. In kinetic studies, how do the reaction rates of this compound with reducing agents compare to those of other cycloalkyl phenyl ketones, and what conformational factors explain these differences?

Methodological Answer: Relative reduction rates (NaBH₄, 0°C) for cycloalkyl phenyl ketones are:

  • Cyclopentyl: 0.36
  • Cyclobutyl: 0.23
  • Cyclohexyl: 0.25
  • Cyclopropyl: 0.12 (Acetophenone = 1.0) . The cyclobutyl ring’s intermediate strain balances increased electrophilicity (accelerating reactions) and steric hindrance (slowing them). Conformational analysis using Dreiding models or computational tools (e.g., Gaussian) reveals that planar transition states are more accessible in cyclopentyl derivatives, while cyclobutyl systems exhibit puckered geometries that partially offset strain . Contradictions in literature data (e.g., cyclohexyl vs. cyclobutyl rates) may arise from solvent effects or competing reaction pathways, necessitating controlled studies with in situ monitoring (e.g., FT-IR kinetics) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.